Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate

Physicochemical Properties Drug Design Analytical Chemistry

Researchers executing halogenated phenoxyacetate SAR campaigns require precisely defined substitution patterns-generic analogs yield non-reproducible biological readouts. Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate (CAS 1443305-09-6) delivers the exact 3-chloro-2-fluoro motif for consistent structure-activity correlations. • Defined 3-Cl-2-F substitution - eliminates SAR ambiguity from analog interchange. • Ethyl ester handle enables hydrolysis to carboxylic acid or amide/ hydrazide derivatization. • Calculated LogP 2.421 supports rational lipophilicity tuning in lead optimization. Supplied at 98% purity with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C10H10ClFO3
Molecular Weight 232.64
CAS No. 1443305-09-6
Cat. No. B2360398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-chloro-2-fluoro-phenoxy)acetate
CAS1443305-09-6
Molecular FormulaC10H10ClFO3
Molecular Weight232.64
Structural Identifiers
SMILESCCOC(=O)COC1=C(C(=CC=C1)Cl)F
InChIInChI=1S/C10H10ClFO3/c1-2-14-9(13)6-15-8-5-3-4-7(11)10(8)12/h3-5H,2,6H2,1H3
InChIKeyMKSANYYHKCZIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate Overview


Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate (CAS 1443305-09-6) is an organic compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol . It is a halogenated derivative within the phenoxyacetate ester class, characterized by the presence of both a chloro and a fluoro substituent on the aromatic ring . The compound is commercially available from research chemical suppliers, typically at purities of 95-98% [REFS-1, REFS-3], and is presented as a versatile small molecule scaffold for laboratory research .

Building block for introducing 3-chloro-2-fluorophenoxy moiety
Suited for SAR exploration of halogenated phenoxyacetic acid derivatives
Relevant probe for agrochemical lead optimization studies

Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate: Halogenation Specificity


The precise positioning of halogen atoms (chloro at the 3-position, fluoro at the 2-position) on the phenoxy ring is a critical structural determinant that is not interchangeable with other analogs. Within the broader class of phenoxy herbicides and plant growth regulators, structure-activity relationship (SAR) studies have demonstrated that even minor changes in the number or position of halogen substituents can drastically alter a compound's biological activity, including its potency, selectivity, and mechanism of action [1]. For instance, the differential herbicidal activity and receptor binding profiles of well-known compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) are directly attributed to their specific substitution patterns [1]. Therefore, substituting Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate with a different, more readily available analog is likely to produce non-equivalent and potentially misleading results in a scientific investigation.

Halogenation pattern specificity: substitution with non-fluorinated analogs may shift lipophilicity and target interaction profiles.
Regioisomer mismatch: the 4-chloro-2-fluoro isomer may exhibit different electronic distribution and binding characteristics.
Class-level activity variation: minor substitution changes can alter herbicidal or receptor activity, limiting interchangeability.

Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate: Key Differentiators


Lipophilicity Difference from Non-Fluorinated Analogs

The introduction of a fluorine atom at the 2-position of the phenyl ring is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. The calculated partition coefficient (cLogP) for Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate is reported as 2.421 . This value represents a quantifiable difference in lipophilicity compared to non-fluorinated analogs, such as Ethyl 2-(3-chlorophenoxy)acetate or Ethyl 2-(4-chlorophenoxy)acetate, which lack the fluorine atom and are expected to have different cLogP values based on their structure. This difference is directly relevant to absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (cLogP)
Class-level
2.421
Supports lipophilicity difference from non-fluorinated analogs; data to verify.
Predicted value; experimental validation recommended.
Physicochemical Properties Drug Design Analytical Chemistry

Structural Distinction from 4-Chloro-2-fluoro Isomer

The compound Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate (CAS 1443305-09-6) is a distinct regioisomer of Ethyl 2-(4-chloro-2-fluoro-phenoxy)acetate (CAS 1716-87-6) . Both share the same molecular formula (C10H10ClFO3) and molecular weight (232.64 g/mol) but differ in the position of the chlorine atom (3- vs. 4-position). This seemingly minor structural variation can have a profound impact on the compound's electronic distribution, steric interactions, and ultimately its biological activity and binding affinity to target proteins.

Regioisomer Identity
Class-level
Target: 3-Cl-2-F substitution
Comparator: 4-Cl-2-F substitution
Isomer identity critical for SAR reproducibility; selection review required.
Regioisomer purity should be confirmed analytically.
Chemical Synthesis Isomer Differentiation Medicinal Chemistry

Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate Research Applications


Chemical Synthesis Intermediate

The compound serves as a strategic building block for introducing a 3-chloro-2-fluorophenoxy moiety into larger, more complex molecules. The presence of the ethyl ester group provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to amides and other derivatives. This is consistent with its presentation as a 'versatile small molecule scaffold' for laboratory research .

Medicinal Chemistry SAR Scaffold

The unique 3-chloro-2-fluoro substitution pattern on the phenyl ring of this phenoxyacetate ester presents a distinct chemical space for medicinal chemists to explore. It is relevant for SAR campaigns targeting receptors or enzymes where halogenated phenoxyacetic acid derivatives have shown activity, such as the P2X3 receptor [1] or various plant hormone pathways [2]. Its specific physicochemical profile, including a calculated logP of 2.421, makes it a candidate for lead optimization efforts focused on modulating lipophilicity and target engagement.

Agrochemical Analog for Herbicide Discovery

Given the established use of halogenated phenoxyacetic acids (e.g., 2,4-D, MCPA) as potent herbicides and plant growth regulators [2], Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate is a relevant analog for investigation. It can be used as a probe to study the effects of introducing a fluorine atom into the phenoxy ring of known herbicide scaffolds, or as a starting material for synthesizing novel agrochemical candidates.

Application
Selection Property
Validation Focus
Chemical synthesis intermediate
Ester functionalization handle
Reactivity in hydrolysis/amidation
Medicinal chemistry SAR scaffold
3-Cl-2-F substitution pattern
Lipophilicity and target engagement modulation
Agrochemical analog for herbicide discovery
Fluorinated phenoxyacetic acid scaffold
Herbicidal activity and receptor binding profiling

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